3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne-
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Overview
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- is a complex organic compound that belongs to the class of pyrazolidinediones This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with diphenyl and p-acetamidoanilino groups
Preparation Methods
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- typically involves multiple steps. One common method starts with the preparation of 1,2-diphenylhydrazine, which is then reacted with diethyl allylmalonate in the presence of sodium to form the pyrazolidinedione core. The p-acetamidoanilino group is introduced through a subsequent reaction involving p-acetamidoaniline and appropriate coupling reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anilino groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . It may also interact with microbial cell membranes, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation, but these interactions are believed to be key to its biological activities.
Comparison with Similar Compounds
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- can be compared with other similar compounds, such as:
Phenylbutazone: Another pyrazolidinedione derivative known for its anti-inflammatory properties.
Sulfinpyrazone: A pyrazolidinedione derivative used as a uricosuric agent in the treatment of gout.
4-allyl-1,2-diphenyl-3,5-pyrazolidinedione: A related compound with similar chemical properties but different substituents.
The uniqueness of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
23711-51-5 |
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Molecular Formula |
C24H20N4O3 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C24H20N4O3/c1-17(29)26-19-14-12-18(13-15-19)25-16-22-23(30)27(20-8-4-2-5-9-20)28(24(22)31)21-10-6-3-7-11-21/h2-16,30H,1H3,(H,26,29) |
InChI Key |
HSFDHLRFZNXDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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